N'-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide
Description
N'-[(E)-(3-Methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide is a hydrazone derivative featuring a pyridine-2-carbohydrazide backbone conjugated with a 3-methylthiophen-2-yl substituent via an azomethine (–CH=N–) linkage. Its molecular formula is C₁₁H₉N₃OS, with a molecular weight of 231.27 g/mol . The compound is structurally characterized by:
Properties
Molecular Formula |
C12H11N3OS |
|---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C12H11N3OS/c1-9-5-7-17-11(9)8-14-15-12(16)10-4-2-3-6-13-10/h2-8H,1H3,(H,15,16)/b14-8+ |
InChI Key |
QHLPJEJGIRWHKO-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC=CC=N2 |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 3-methylthiophene-2-carbaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent, with the mixture being heated under reflux conditions for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Synthetic Pathways
The compound N'-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide is synthesized through condensation reactions involving pyridine-2-carbohydrazide and aldehydes. Key methods include:
Knoevenagel Condensation
-
Reaction : Pyridine-2-carbohydrazide reacts with 3-methylthiophene-2-carbaldehyde in the presence of a base (e.g., piperidine) to form the methylidene bridge .
General Hydrazide-Aldehyde Condensation
-
Mechanism : Nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine (Schiff base) .
-
Example : Pyrazinoic acid hydrazide reacts with aromatic aldehydes in ethanol under reflux to yield analogous carbohydrazides .
Key Reaction Data
Cyclization Reactions
-
Pyrazole Formation : Analogous hydrazides undergo rhodium-catalyzed cyclization with alkynes to form pyrazoles, though this specific compound’s pyrazole-forming potential remains unexplored .
Metal-Mediated Reactions
-
Copper-Mediated Domino Sequences : Similar carbohydrazides participate in copper-catalyzed cyclization-trifluoromethylation-detosylation reactions, suggesting potential for analogous transformations .
Antimicrobial Activity
-
Hydrazide Derivatives : Related compounds (e.g., diarylthiophene-2-carbohydrazides) exhibit broad-spectrum antibacterial activity, with MIC values as low as 0.5–2.0 μg/mL .
Crystallographic Data
For analogous compounds like 2-((3-methylthiophen-2-yl)methylidene)malononitrile , the structure is planar with C—H⋯N hydrogen bonding stabilizing the crystal lattice .
| Parameter | Value |
|---|---|
| Space group | P1̄ |
| Unit cell dimensions (Å) | a = 3.9497(4), b = 9.0268(13), c = 12.2935(16) |
| Volume (ų) | 431.37(10) |
| R gt(F) | 0.0496 |
Spectroscopic Features
Scientific Research Applications
N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of hydrolases and oxidoreductases.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can inhibit enzyme activity. Additionally, its hydrazone moiety can interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Structural Differences :
- Electron-Withdrawing vs. Electron-Donating Groups : Fluoro and bromo substituents enhance electrophilicity, while methoxy or methyl groups improve hydrophobicity .
- Heterocyclic Variations: Quinoline and indole derivatives exhibit stronger π-π interactions compared to thiophene-based compounds, influencing their binding to biological targets .
Bioactivity :
- Antimicrobial Activity: Cu(II) complexes of quinoline-based carbohydrazides show moderate activity against E. coli and S. aureus (MIC = 12.5–25 µg/mL) .
- Cytotoxicity : Indole derivatives exhibit IC₅₀ values of 8–15 µM against cancer cell lines (e.g., MCF-7), attributed to intercalation with DNA .
- Enzyme Inhibition : Hydrazones with methoxyphenyl groups demonstrate acetylcholinesterase inhibition (e.g., 70% at 10 µM) .
Corrosion Inhibition :
- Imidazopyridine carbohydrazides achieve 94% inhibition efficiency in 0.5 M HCl, forming protective films on mild steel surfaces .
Metal Coordination Behavior
- Coordination Sites : Most carbohydrazides act as bidentate or tridentate ligands , binding via azomethine-N, carbonyl-O, or heteroatoms (e.g., thiophene-S) .
- Geometry :
- Stability : Thiophene-containing complexes (e.g., target compound) exhibit higher thermal stability (decomposition >300°C) compared to indole derivatives (156–300°C) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide?
- The compound is synthesized via Schiff base condensation between pyridine-2-carbohydrazide and 3-methylthiophene-2-carbaldehyde under controlled conditions. Catalysts (e.g., acetic acid) and solvent systems (e.g., ethanol) are critical for achieving high yields (>75%) and purity. Reaction parameters like temperature (60–80°C) and stoichiometric ratios (1:1) must be optimized to minimize byproducts such as unreacted hydrazide or aldehyde derivatives .
Q. How can purity and structural integrity be validated post-synthesis?
- Methodological validation includes:
- Chromatography : TLC or HPLC to confirm purity (>95%).
- Spectroscopy :
- FT-IR : Peaks at ~1600–1650 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (N-H stretch) confirm Schiff base formation .
- NMR : ¹H NMR signals for the thiophene methyl group (~2.5 ppm) and the hydrazide NH proton (~10–11 ppm) are diagnostic .
Q. What are the primary challenges in isolating this compound?
- Common issues include:
- Solubility : Low solubility in polar solvents necessitates recrystallization from DMSO/ethanol mixtures.
- Byproduct formation : Unreacted aldehyde or hydrazide residues require column chromatography for removal .
Advanced Research Questions
Q. How does the electronic structure of this Schiff base influence its coordination chemistry with metal ions?
- The compound acts as a tridentate ligand, coordinating via the pyridine nitrogen, hydrazide carbonyl oxygen, and imine nitrogen. DFT studies reveal a HOMO-LUMO gap of ~4.5 eV, favoring interactions with transition metals (e.g., Cu²⁺, Ni²⁺) to form octahedral complexes. These complexes exhibit enhanced stability constants (log K = 8–10) compared to analogous ligands .
Q. What computational methods are effective in predicting its reactivity in biological systems?
- Molecular docking : Simulations using AutoDock Vina show strong binding affinity (ΔG ≈ −9.2 kcal/mol) with enzymes like cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential.
- MD simulations : Reveal stable interactions (RMSD < 2 Å) with bacterial DNA gyrase, aligning with observed antibacterial activity .
Q. How can contradictory data on its biological activity be resolved?
- Discrepancies in IC₅₀ values (e.g., 5–50 μM for antifungal activity) may arise from:
- Assay conditions : Variations in pH, incubation time, or microbial strains.
- Structural analogs : Substitutions on the thiophene or pyridine rings alter lipophilicity and target affinity. Systematic SAR studies are recommended to isolate critical functional groups .
Q. What advanced techniques characterize its solid-state structure?
- Single-crystal X-ray diffraction : Reveals a monoclinic crystal system (space group P2₁/c) with bond lengths of 1.28 Å (C=N) and 1.36 Å (C-S). Intermolecular π-π stacking (3.6 Å) stabilizes the lattice .
- PXRD : Matches simulated patterns (Rwp < 5%) to confirm phase purity .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Peaks/Features | Reference |
|---|---|---|
| FT-IR | C=N (1620 cm⁻¹), N-H (3200 cm⁻¹) | |
| ¹H NMR (DMSO-d⁶) | δ 2.45 (s, 3H, CH₃), δ 8.50 (s, 1H, NH) | |
| X-ray | Bond angles: C7-N2-C8 = 120.5° |
Table 2: Comparative Reactivity with Metal Ions
| Metal Ion | Complex Geometry | Stability Constant (log K) | Application |
|---|---|---|---|
| Cu²⁺ | Octahedral | 9.8 | Catalytic oxidation |
| Ni²⁺ | Square planar | 8.5 | Electrochemical sensors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
